4,4'-Diselanediyldibenzaldehyde
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Overview
Description
4,4’-Diselanediyldibenzaldehyde: is an organic compound characterized by the presence of two benzaldehyde groups connected by a diselenium bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diselanediyldibenzaldehyde typically involves the copolymerization of 4,4’-diselanediyldibenzaldehyde with other compounds. One common method is the Schiff base reaction, where 4,4’-diselanediyldibenzaldehyde is reacted with 5,10,15,20-(tetra-4-aminophenyl)-porphyrin in the presence of acetic acid as a catalyst . This reaction forms a covalent organic framework (COF) with dynamic diselenium and imine bonds.
Industrial Production Methods: While specific industrial production methods for 4,4’-Diselanediyldibenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Schiff base reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides and other selenium-containing products.
Reduction: Reduction reactions can break the Se-Se bonds, leading to the formation of selenol groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde groups under mild conditions.
Major Products:
Oxidation: Diselenides and other selenium oxides.
Reduction: Selenol-containing compounds.
Substitution: Schiff bases and other substituted benzaldehyde derivatives.
Scientific Research Applications
4,4’-Diselanediyldibenzaldehyde has a wide range of applications in scientific research:
Industry: The compound’s unique properties are leveraged in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4,4’-Diselanediyldibenzaldehyde in drug delivery systems involves the formation of covalent organic frameworks that can encapsulate drugs. The diselenium bonds are responsive to specific stimuli such as pH and glutathione (GSH) levels, leading to the controlled release of the encapsulated drug . The breaking of Se-Se bonds generates reactive oxygen species (ROS), which can disrupt the redox balance in cancer cells, enhancing the therapeutic effect .
Comparison with Similar Compounds
4,4’-Dithiodibenzaldehyde: Similar structure but with sulfur instead of selenium.
4,4’-Dioxodibenzaldehyde: Contains oxygen bridges instead of selenium.
4,4’-Dinitrodibenzaldehyde: Contains nitro groups instead of selenium.
Uniqueness: 4,4’-Diselanediyldibenzaldehyde is unique due to its diselenium bridge, which imparts distinct chemical reactivity and responsiveness to environmental stimuli. This makes it particularly valuable in applications requiring controlled release and specific reactivity, such as in drug delivery and advanced material synthesis .
Properties
Molecular Formula |
C14H10O2Se2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-[(4-formylphenyl)diselanyl]benzaldehyde |
InChI |
InChI=1S/C14H10O2Se2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H |
InChI Key |
PDDBQXDKPVQJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)[Se][Se]C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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